molecular formula C22H21N3O6 B8777085 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]- CAS No. 65059-45-2

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]-

Cat. No.: B8777085
CAS No.: 65059-45-2
M. Wt: 423.4 g/mol
InChI Key: SOYBSGQXDYYMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]- is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65059-45-2

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

4,11-diamino-2-[3-(2-methoxyethoxy)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C22H21N3O6/c1-30-9-10-31-8-4-7-25-21(28)15-16(22(25)29)18(24)14-13(17(15)23)19(26)11-5-2-3-6-12(11)20(14)27/h2-3,5-6H,4,7-10,23-24H2,1H3

InChI Key

SOYBSGQXDYYMDH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

physical_description

Pellets or Large Crystals

Origin of Product

United States

Synthesis routes and methods

Procedure details

477.2 g of 3-(2-methoxyethoxy)propylamine are charged to a 750 ml sulfonating flask equipped with paddle stirrer and heated to 40° C. With stirring, 141.2 g of 1,4-diaminoanthraquinone-2,3-dicarboximide are added over 11/4 hours. The ensuing reaction is slightly exothermic, with evolution of NH3. The reaction mixture is heated to 40° C. and further stirred at this temperature for 2 hours. The suspension is then cooled to 20° C. and stirred for a further hour at this temperature and filtered with suction. The filter cake is washed with 300 ml of methanol and then with 300 ml of water, affording 246.3 g of N-[3-(2-methoxyethoxy)propyl]-1,4-diaminoanthraquinone-2,3-dicarboximide with a solids content of 74.7%, corresponding to 180.1 g of this compound (100%). After optional replenishment with fresh 3-(2-methoxyethoxy)propylamine, the mother liquor can be re-used repeatedly.
Quantity
477.2 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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